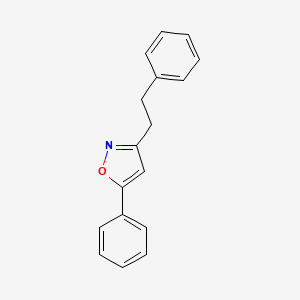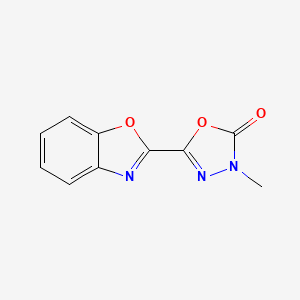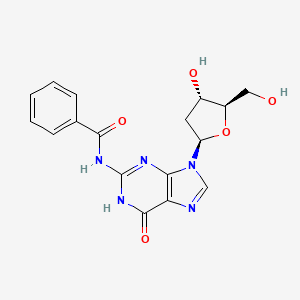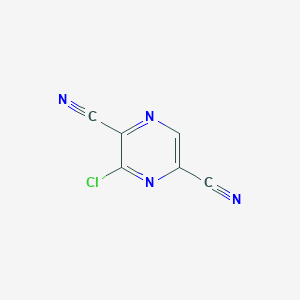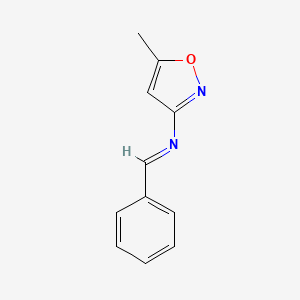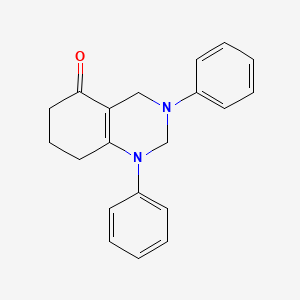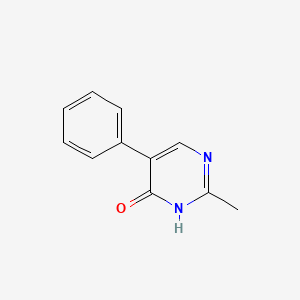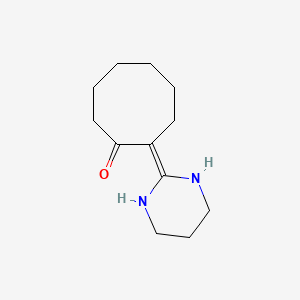![molecular formula C22H24N4O B12907673 1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol CAS No. 88300-32-7](/img/structure/B12907673.png)
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound features a piperidine ring attached to a triazine core, with two p-tolyl groups enhancing its chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-tolyl hydrazine with a suitable diketone to form the triazine ring. This intermediate is then reacted with piperidin-3-ol under acidic or basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative with similar chemical properties.
2,4,6-Tris(p-tolyl)-1,3,5-triazine: Another triazine derivative with multiple p-tolyl groups.
Piperidin-3-ol: The piperidine ring component of the compound.
Uniqueness
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)piperidin-3-ol is unique due to its combination of a triazine core with a piperidine ring and p-tolyl groups This structure imparts specific chemical and biological properties that are not present in simpler triazine or piperidine derivatives
Propiedades
Número CAS |
88300-32-7 |
|---|---|
Fórmula molecular |
C22H24N4O |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol |
InChI |
InChI=1S/C22H24N4O/c1-15-5-9-17(10-6-15)20-21(18-11-7-16(2)8-12-18)24-25-22(23-20)26-13-3-4-19(27)14-26/h5-12,19,27H,3-4,13-14H2,1-2H3 |
Clave InChI |
RDVFSVDCKAGJID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCCC(C3)O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907595.png)

![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B12907618.png)

